molecular formula C12H14F2N2O B1488551 (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1292730-03-0

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B1488551
CAS RN: 1292730-03-0
M. Wt: 240.25 g/mol
InChI Key: BMUOVICILYZPSL-UHFFFAOYSA-N
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Description

3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, also known as (2,6-difluorophenyl)-3-aminopiperidin-1-ylmethanone, is a fluorinated aminopiperidine that has been studied as a potential therapeutic agent for a variety of indications. It has been used in research laboratories as a tool to study the effects of fluorinated aminopiperidines on biochemical and physiological processes.

Scientific Research Applications

Structural Analysis

  • Crystal Structure : Studies on compounds with similar structures, such as various substituted piperidinyl methanones, focus on understanding the crystallographic characteristics and molecular interactions. For example, the crystal structure of a compound with hydroxy and chlorophenyl substituents showed significant intermolecular hydrogen bonding, contributing to its structural stability (Revathi et al., 2015).

Synthetic Chemistry

  • Synthetic Routes : Research has been conducted on the synthesis of difluorophenyl piperidinyl methanone derivatives, highlighting methodologies that offer reasonable yields and demonstrating the versatility of piperidine as a scaffold for further chemical modifications (Zheng Rui, 2010).

Antimicrobial Activity

  • In vitro Studies : A series of studies focus on the antimicrobial properties of difluorophenyl piperidinyl methanone oxime derivatives, showcasing their potential against various bacterial and fungal strains. This suggests the role of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Computational Chemistry

  • Molecular Docking and DFT Studies : Computational studies, including density functional theory (DFT) and molecular docking, have been utilized to understand the molecular structure, stability, and potential biological activity of similar compounds. This approach aids in predicting the behavior of these compounds in biological systems and their interactions with potential targets (Shahana & Yardily, 2020).

Materials Science

  • Polymer Synthesis : Research into the synthesis of poly(arylene ether sulfone)s using difluoro aromatic ketone monomers explores the development of materials with potential applications in membrane technology, highlighting the diverse applications of difluorophenyl compounds in materials science (Shi et al., 2017).

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOVICILYZPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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